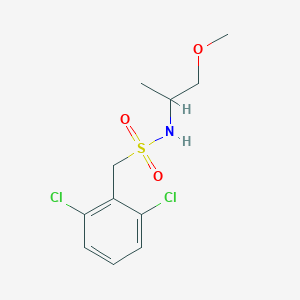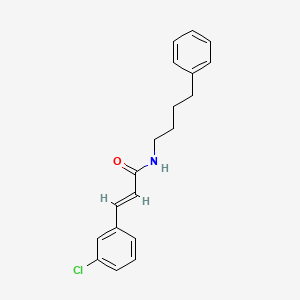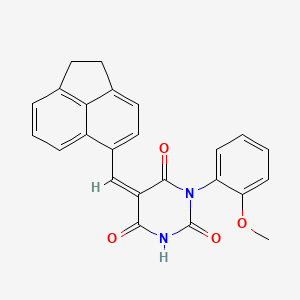
1-(2,6-dichlorophenyl)-N-(2-methoxy-1-methylethyl)methanesulfonamide
説明
1-(2,6-dichlorophenyl)-N-(2-methoxy-1-methylethyl)methanesulfonamide, also known as A-438079, is a small molecule antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family, which is involved in the regulation of various physiological processes. The P2X7 receptor is expressed in immune cells, such as macrophages and microglia, and has been implicated in the pathogenesis of several inflammatory and neurological diseases.
作用機序
1-(2,6-dichlorophenyl)-N-(2-methoxy-1-methylethyl)methanesulfonamide is a selective antagonist of the P2X7 receptor. This receptor is activated by extracellular ATP and is involved in the regulation of various physiological processes, including inflammation, pain, and cell death. 1-(2,6-dichlorophenyl)-N-(2-methoxy-1-methylethyl)methanesulfonamide binds to the P2X7 receptor and prevents its activation by ATP. This results in the inhibition of downstream signaling pathways, including the NLRP3 inflammasome, which is responsible for the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(2,6-dichlorophenyl)-N-(2-methoxy-1-methylethyl)methanesulfonamide has been shown to have several biochemical and physiological effects. It inhibits the release of pro-inflammatory cytokines from macrophages and microglia, reduces neuropathic pain, and improves cognitive function. 1-(2,6-dichlorophenyl)-N-(2-methoxy-1-methylethyl)methanesulfonamide has also been shown to reduce the severity of experimental autoimmune encephalomyelitis, a model of multiple sclerosis, and to protect dopaminergic neurons in a model of Parkinson's disease.
実験室実験の利点と制限
1-(2,6-dichlorophenyl)-N-(2-methoxy-1-methylethyl)methanesulfonamide has several advantages as a tool compound for laboratory experiments. It is a selective antagonist of the P2X7 receptor and does not interact with other purinergic receptors. It is also relatively stable and can be administered orally or intraperitoneally. However, there are some limitations to its use. 1-(2,6-dichlorophenyl)-N-(2-methoxy-1-methylethyl)methanesulfonamide has a relatively short half-life in vivo and may require multiple doses to achieve therapeutic effects. In addition, its efficacy may be affected by factors such as the route of administration and the timing of dosing.
将来の方向性
There are several future directions for the study of 1-(2,6-dichlorophenyl)-N-(2-methoxy-1-methylethyl)methanesulfonamide. One area of interest is the role of the P2X7 receptor in cancer. It has been shown to be involved in tumor growth and metastasis, and 1-(2,6-dichlorophenyl)-N-(2-methoxy-1-methylethyl)methanesulfonamide may have potential as an anti-cancer agent. Another area of interest is the development of more potent and selective P2X7 receptor antagonists. Finally, the use of 1-(2,6-dichlorophenyl)-N-(2-methoxy-1-methylethyl)methanesulfonamide in combination with other therapies, such as immunomodulators or analgesics, may improve its efficacy and expand its therapeutic potential.
科学的研究の応用
1-(2,6-dichlorophenyl)-N-(2-methoxy-1-methylethyl)methanesulfonamide has been extensively studied in preclinical models of inflammatory and neurological diseases. It has been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, from macrophages and microglia. 1-(2,6-dichlorophenyl)-N-(2-methoxy-1-methylethyl)methanesulfonamide has also been shown to attenuate neuropathic pain and improve cognitive function in animal models of neuropathic pain and Alzheimer's disease, respectively. In addition, 1-(2,6-dichlorophenyl)-N-(2-methoxy-1-methylethyl)methanesulfonamide has been investigated as a potential therapeutic for multiple sclerosis, Parkinson's disease, and depression.
特性
IUPAC Name |
1-(2,6-dichlorophenyl)-N-(1-methoxypropan-2-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO3S/c1-8(6-17-2)14-18(15,16)7-9-10(12)4-3-5-11(9)13/h3-5,8,14H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAQHVVSTHDFJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NS(=O)(=O)CC1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 3-{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4721904.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazole](/img/structure/B4721913.png)
![methyl 3-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B4721922.png)
![1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4721926.png)
![N-{3-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4721931.png)
![7-chloro-8-methyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B4721943.png)
![4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4721956.png)
![5-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-5-oxopentanoic acid](/img/structure/B4721963.png)
![N-(3-methyl-2-pyridinyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4721970.png)
![4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide](/img/structure/B4721979.png)
![2-chloro-4-fluoro-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B4721984.png)


![4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide](/img/structure/B4722001.png)